4-Methyl-1,4'-bipiperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-substituted-4-aminopiperidine derivatives, including 4-Methyl-1,4'-bipiperidine, has been efficiently described using isonipecotate as a starting material and Curtius rearrangement as a key step. This methodology provides a practical approach to synthesizing derivatives free from the use of toxic reagents (Xiao-Hua Jiang, Yan-li Song, & Y. Long, 2004).
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,4'-bipiperidine derivatives has been studied through X-ray single crystal analysis. For instance, (4-Methylpiperidine-dithiocarbamato-S,S′)triphenyltin(IV) shows a distorted trigonal bipyramid geometry around the tin atom, indicating the structural versatility of 4-Methyl-1,4'-bipiperidine derivatives (S. Shahzadi, Saqib Ali, & M. Fettouhi, 2008).
Chemical Reactions and Properties
4-Methyl-1,4'-bipiperidine has been involved in various chemical reactions, demonstrating its reactivity and potential as a building block for more complex structures. For example, its reaction with palladium(II) and platinum(II) halides has led to complexes with specific geometries, showcasing its utility in forming complex molecules (J. Ayllón, P. González-Duarte, C. Miravitlles, & E. Molins, 1990).
Physical Properties Analysis
Investigations into the physical properties of 4-Methyl-1,4'-bipiperidine derivatives have included studies on ring inversion and the impact of various substituents on molecular conformation. These studies have provided insights into the stability and behavior of these compounds under different conditions (Z. Dega‐Szafran, G. Dutkiewicz, Z. Fojud, Z. Kosturkiewicz, & M. Szafran, 2009).
Chemical Properties Analysis
The chemical properties of 4-Methyl-1,4'-bipiperidine and its derivatives have been extensively explored, highlighting their reactivity and potential for synthesis of bioactive molecules. The compounds have shown significant activity in various biochemical assays, underscoring their importance in medicinal chemistry (K. Khan, Z. Saify, Mahmud Tareq Hassan Khan, N. Butt, G. Maharvi, S. Perveen, N. Ambreen, M. Choudhary, Atta-ur-rahman, & C. Supuran, 2005).
Scientific Research Applications
While specific applications of “4-Methyl-1,4’-bipiperidine” are not extensively documented, it is known to be a chemical reagent . Here are some potential areas where it might be used:
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Supramolecular Chemistry : Derivatives of 4,4’-bipyridine, which “4-Methyl-1,4’-bipiperidine” is a part of, have been employed in numerous high-tech applications including molecular motors, machines, and switches . 4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand .
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Materials Science : Mono- and di-quaternized 4,4’-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These applications correspond to various disciplines of research and technology. In their majority, two key features of these 4,4’-bipyridine-based derivatives are exploited: their redox activity and their electrochromic aptitude .
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Molecular Modeling : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . It’s possible that “4-Methyl-1,4’-bipiperidine” could be used in these simulations.
While specific applications of “4-Methyl-1,4’-bipiperidine” are not extensively documented, it is known to be a chemical reagent . Here are some potential areas where it might be used:
-
Supramolecular Chemistry : Derivatives of 4,4’-bipyridine, which “4-Methyl-1,4’-bipiperidine” is a part of, have been employed in numerous high-tech applications including molecular motors, machines, and switches . 4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand .
-
Materials Science : Mono- and di-quaternized 4,4’-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications. These applications correspond to various disciplines of research and technology. In their majority, two key features of these 4,4’-bipyridine-based derivatives are exploited: their redox activity and their electrochromic aptitude .
-
Molecular Modeling : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . It’s possible that “4-Methyl-1,4’-bipiperidine” could be used in these simulations.
Safety And Hazards
properties
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFUSKDKWZTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355282 | |
Record name | 4-Methyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,4'-bipiperidine | |
CAS RN |
116797-02-5 | |
Record name | 4-Methyl-1,4′-bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116797-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116797-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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